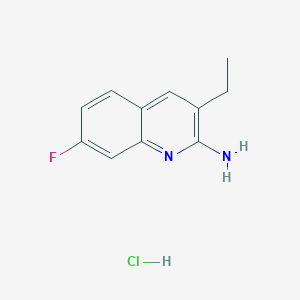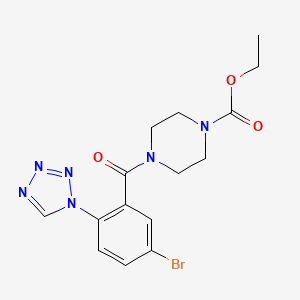
C15H17BrN6O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C15H17BrN6O3 ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate . This compound is a tetrazole derivative that has garnered attention in medicinal chemistry due to its promising pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Bromination: The bromination of the phenyl ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Coupling with Piperazine: The brominated tetrazole is then coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Biological Research: The compound is used as a tool to study the biological pathways involving tetrazole derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of these targets, leading to the inhibition of inflammatory responses and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(2-(4-chlorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
- Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C15H17BrN6O3 |
|---|---|
Molekulargewicht |
409.24 g/mol |
IUPAC-Name |
ethyl 4-[5-bromo-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17BrN6O3/c1-2-25-15(24)21-7-5-20(6-8-21)14(23)12-9-11(16)3-4-13(12)22-10-17-18-19-22/h3-4,9-10H,2,5-8H2,1H3 |
InChI-Schlüssel |
HSPSQLYUPGUCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


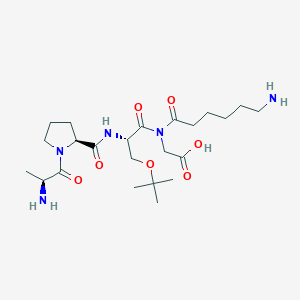
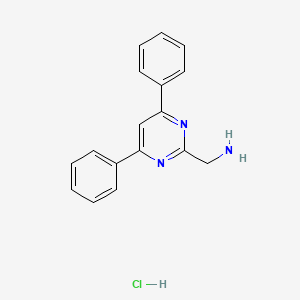
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
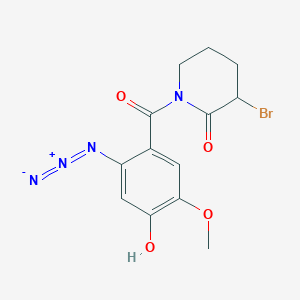
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)

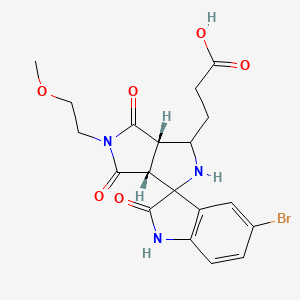

![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
